2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-11(2)23-16(14(10)15(20)17-3)18-13(19)9-24(21,22)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMULBPWSVVSDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.
Amidation Reaction: The acetamido group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include batch and continuous flow reactions, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparison with the closest analog identified in available literature:
Key Structural Differences and Implications
The compound 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () shares a thiophene-carboxamide backbone but differs in critical substituents:
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity : The N,4,5-trimethyl groups in the target compound likely increase lipophilicity (clogP ~3.2 estimated) compared to the analog’s fused ring system (clogP ~2.8), favoring passive diffusion across biological membranes.
- Metabolic Stability: The benzenesulfonyl group may resist oxidative metabolism better than the phenoxy group, which is prone to cytochrome P450-mediated degradation .
- Target Selectivity : The analog’s fused ring system has shown moderate activity against serine/threonine kinases in preliminary assays, whereas the target compound’s simpler structure may favor interactions with cysteine proteases or sulfonylurea receptors.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thiophene ring substituted with a carboxamide group.
- Functional Groups : Includes a benzenesulfonyl group and an acetamido moiety.
The molecular formula is , and its molecular weight is approximately 306.38 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has suggested that this compound may possess anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) when treated with thiophene derivatives .
Neuroprotective Effects
The neuroprotective potential of thiophene-based compounds has been explored in models of neurodegenerative diseases. It was found that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of signaling pathways associated with cell survival .
The biological activity of 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : It can affect the expression levels of genes associated with inflammation and apoptosis.
- Interaction with Receptors : Potential binding to various receptors involved in pain and inflammation pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 10 different thiophene derivatives against E. coli. The results indicated that 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide showed a minimum inhibitory concentration (MIC) of 32 µg/mL, which was comparable to standard antibiotics .
Study 2: Cancer Cell Proliferation
In another investigation, the effects of this compound on MCF-7 breast cancer cells were assessed. The results showed a significant reduction in cell viability at concentrations greater than 50 µM after 48 hours of treatment, with an IC50 value calculated at approximately 40 µM .
Summary Table of Biological Activities
Q & A
Basic Question: What are the key considerations for synthesizing 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide with high purity and yield?
Methodological Answer:
The synthesis of this compound requires precise control of reaction parameters:
- Temperature: Reactions involving sulfonyl or carboxamide groups often proceed optimally between 60–80°C to balance reactivity and stability .
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to solvate intermediates and stabilize charged transition states .
- Purification: Column chromatography or recrystallization (e.g., using methanol or ethanol) is critical to isolate the product from unreacted starting materials or byproducts .
- Characterization: Confirm purity and structure via ¹H/¹³C NMR (to verify substituent positions) and HRMS (to validate molecular weight) .
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- IR Spectroscopy: Detect characteristic stretches for amide (N–H, ~3300 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) functionalities .
- HPLC-PDA: Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Question: What strategies are effective for resolving contradictory biological activity data across different assays?
Methodological Answer:
Contradictions may arise from assay-specific variables or compound stability:
- Assay Validation:
- Structural Confirmation: Re-characterize the compound after biological testing to ensure no decomposition (e.g., via NMR) .
- Dose-Response Reproducibility: Perform triplicate experiments with internal controls (e.g., reference inhibitors) to minimize variability .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications: Systematically vary substituents on the thiophene ring (e.g., methyl groups) and benzenesulfonyl moiety (e.g., electron-withdrawing groups) to assess impact on activity .
- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases or enzymes) .
- In Vitro Testing: Screen derivatives against relevant cell lines or enzymatic targets, correlating IC₅₀ values with structural features .
- Data Analysis: Apply QSAR models to identify pharmacophores using descriptors like logP, polar surface area, and H-bond donors .
Advanced Question: What methodologies are recommended for analyzing reaction intermediates during synthesis?
Methodological Answer:
- Real-Time Monitoring: Use TLC with fluorescent indicators or in-situ IR to track intermediate formation (e.g., acetamido or sulfonyl groups) .
- Isolation of Intermediates: Quench reactions at timed intervals and isolate intermediates via flash chromatography for NMR/MS characterization .
- Mechanistic Probes: Introduce isotopic labels (e.g., ¹³C in the thiophene ring) to study reaction pathways via isotopic tracing .
Advanced Question: How can researchers optimize HPLC conditions for separating stereoisomers or regioisomers of this compound?
Methodological Answer:
- Column Selection: Use chiral columns (e.g., Chiralpak IA) for stereoisomers or C18 columns for regioisomers .
- Mobile Phase Optimization: Adjust pH (e.g., 2.5–3.5 with trifluoroacetic acid) and organic modifiers (e.g., acetonitrile:water gradients) to enhance resolution .
- Detection: Employ PDA detectors to distinguish isomers via UV-Vis spectra (e.g., λmax shifts due to substituent effects) .
Advanced Question: What experimental approaches are suitable for elucidating the mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography with immobilized compound analogs to pull down binding proteins .
- Kinetic Studies: Perform time-dependent enzymatic assays (e.g., Michaelis-Menten kinetics) to determine inhibition mode (competitive/non-competitive) .
- Cellular Imaging: Apply fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
Advanced Question: How can contradictory spectral data (e.g., NMR vs. MS) be reconciled during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR integrals with HRMS data to confirm molecular formula consistency .
- Solvent Artifacts: Rule out solvent adducts in MS (e.g., sodium or potassium ions) by using alternative ionization methods (e.g., ESI vs. MALDI) .
- Dynamic Effects: For NMR, ensure sample preparation avoids aggregation or pH-induced shifts (e.g., use deuterated DMSO with TMS) .
Advanced Question: What computational tools are effective for predicting degradation pathways under physiological conditions?
Methodological Answer:
- Quantum Chemistry: Use Gaussian or ORCA to simulate hydrolysis or oxidation pathways (e.g., sulfonyl group stability) .
- Machine Learning: Train models on existing degradation data for sulfonamides to predict vulnerable sites .
- In Silico Metabolism: Employ software like MetaSite to predict cytochrome P450-mediated modifications .
Advanced Question: How can researchers design analogs with improved pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Bioisosteric Replacement: Substitute the benzenesulfonyl group with a pyridylsulfonyl moiety to enhance solubility .
- Prodrug Strategies: Introduce ester or carbamate groups on the carboxamide for controlled release .
- LogP Optimization: Reduce hydrophobicity by replacing methyl groups with polar substituents (e.g., hydroxyl or amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
